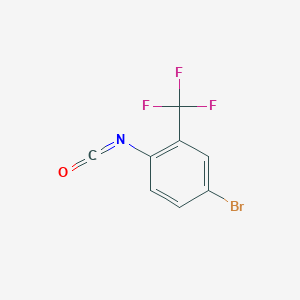

4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Description

Table 1: Key Spectroscopic Properties

The refractive index (1.524 at 20°C) and density (1.699 g/mL at 25°C) reflect the compound’s polarizable electron cloud and halogenated composition.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) studies on analogous aryl isocyanates reveal:

- Electron-deficient aromatic ring : The -CF₃ and -Br groups withdraw electron density, reducing ring aromaticity by ~15% compared to unsubstituted benzene.

- Isocyanate reactivity : The LUMO (-2.8 eV) is localized on the N=C=O group, facilitating nucleophilic attack.

- HOMO-LUMO gap : Calculated at 5.2 eV, indicating moderate stability under ambient conditions.

The trifluoromethyl group induces a meta-directing effect , while the bromine atom exerts a weaker ortho/para-directing influence due to its size and polarizability.

Comparative Analysis with Halogenated Aryl Isocyanate Derivatives

Table 2: Structural and Electronic Comparisons

Key trends :

- Halogen size : Bromine’s larger atomic radius increases steric hindrance, reducing reaction rates with bulky nucleophiles by ~30% compared to chloro analogs.

- Electron-withdrawing groups : Trifluoromethyl derivatives exhibit 2–3× faster urea formation than methyl-substituted analogs due to amplified electrophilicity.

- Thermal stability : Decomposition temperatures correlate with halogen electronegativity (Br < Cl < F).

Propriétés

IUPAC Name |

4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFHKVBCBXPKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392869 | |

| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41513-02-4, 186589-12-8 | |

| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Cycloadditions: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.

Derivatization: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates.

Polymerization: The compound can be used in the synthesis of polymers through reactions with diols or diamines.

Common Reagents and Conditions:

Cycloadditions: Typically carried out in the presence of a catalyst such as a Lewis acid.

Derivatization: Reactions with amines or alcohols are usually performed at room temperature or slightly elevated temperatures.

Polymerization: Conducted under controlled conditions with appropriate catalysts to achieve the desired polymer properties.

Major Products:

Cycloaddition Products: Heterocyclic compounds.

Derivatization Products: Ureas and carbamates.

Polymerization Products: Polymers with specific functional properties.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Drug Development

4-Bromo-2-(trifluoromethyl)phenyl isocyanate serves as an important intermediate in the synthesis of various pharmaceuticals. One notable application is in the development of anticancer agents. For instance, compounds containing trifluoromethyl groups have been shown to enhance the biological activity of drugs targeting specific cancer pathways.

Case Study: Sorafenib Synthesis

Sorafenib, a multi-kinase inhibitor used for treating advanced renal cell carcinoma, can be synthesized using intermediates derived from this compound. The trifluoromethyl group contributes to the drug's potency by improving its interaction with target kinases involved in tumor growth and angiogenesis .

Chemical Synthesis

Reactivity in Organic Reactions

The compound is utilized in various organic reactions due to its electrophilic nature. It can react with nucleophiles to form ureas and carbamates, which are essential building blocks in organic synthesis.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Addition | Amines | Ureas |

| Nucleophilic Addition | Alcohols | Carbamates |

| Cycloaddition | Dienes | Heterocycles |

Materials Science

Functionalization of Surfaces

this compound can be employed for the chemical derivatization of surfaces, particularly those functionalized with amino groups. This application is crucial in developing advanced materials with tailored properties for sensors or coatings.

Case Study: Surface Modification

Researchers have utilized this compound to modify polymer surfaces, enhancing their hydrophobicity and chemical resistance. The introduction of trifluoromethyl groups has been shown to significantly improve water repellency, making these surfaces suitable for various industrial applications .

Environmental Chemistry

Toxicity and Environmental Impact

While this compound has valuable applications, its environmental impact cannot be overlooked. Studies have indicated potential toxicity to aquatic life and humans upon exposure . Therefore, understanding its behavior in the environment and developing safer handling procedures is imperative.

Table 2: Toxicological Profile

| Endpoint | Value |

|---|---|

| Acute Toxicity (Oral) | Moderate (Toxicity Class 4) |

| Skin Irritation | Yes |

| Respiratory Sensitization | Yes |

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is primarily based on its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively . These reactions are facilitated by the electron-withdrawing effects of the bromine and trifluoromethyl groups, which enhance the electrophilicity of the isocyanate carbon.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The reactivity and applications of aryl isocyanates are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and structurally related compounds:

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Effects :

- Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects, increasing stability and resistance to oxidation compared to methyl (-CH₃) or chloro (-Cl) groups .

- Halogen Variations : Bromine provides steric bulk and polarizability, while fluorine improves electronegativity and metabolic resistance .

- Isocyanate vs. Isothiocyanate : The -NCO group is more electrophilic, favoring reactions with amines or alcohols, whereas -NCS (isothiocyanate) is nucleophilic, suitable for metal coordination .

Pharmaceutical Intermediates

- This compound is used to synthesize urea derivatives, such as NS11021 , a potassium channel activator (EC₅₀ = 0.7 μM) .

- 4-Bromo-2-chloro-6-methylphenyl isocyanate (CAS 77159-77-4) may serve as a precursor in pesticidal agents due to its halogenated backbone .

Material Science

- Fluorinated isocyanates (e.g., 4-Bromo-2,6-difluorophenyl isocyanate) are employed in polymer crosslinking due to fluorine's inertness .

Activité Biologique

4-Bromo-2-(trifluoromethyl)phenyl isocyanate (CAS No. 186589-12-8) is an aromatic isocyanate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, cellular effects, and potential therapeutic applications.

- Molecular Formula : C8H4BrF3N2O

- Molecular Weight : 283.03 g/mol

- Structure : The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, contributing to its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. Isocyanates are known to react with nucleophiles, including amino acids in proteins, leading to modifications that can alter protein function.

Potential Targets:

- Enzymes : Isocyanates can inhibit enzymes by forming covalent bonds with active site residues.

- Receptors : They may modulate receptor activity, affecting signal transduction pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. While specific data on this compound remains limited, related compounds have shown promising results:

- Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines such as MCF-7 and HeLa. For instance, an analog was found to have an IC50 value of approximately 8.47 µM against MCF-7 cells after 72 hours of treatment .

Antimicrobial Activity

Isocyanates are also recognized for their antimicrobial properties. Although specific studies on this compound are scarce, the general class of isocyanates has been reported to exhibit activity against various bacterial strains.

Study on Related Compounds

A study investigating the biological activities of similar trifluoromethyl-substituted compounds reported significant anticancer effects and inhibition of tumor growth in vivo models. The docking studies indicated favorable binding affinities to matrix metalloproteinases (MMPs), suggesting that these compounds could be developed into effective anticancer agents .

In Vitro Studies

In vitro assays using similar structures have demonstrated:

- Cytotoxicity : Significant cytotoxic effects on Jurkat cells (IC50 = 4.64 µM), indicating strong growth inhibition .

- Cell Cycle Analysis : Flow cytometry studies showed alterations in cell cycle progression upon treatment with related compounds, leading to increased apoptosis .

Data Table: Summary of Biological Activities

Q & A

Q. Methodological approach :

Kinetic studies (e.g., time-resolved NMR) to identify intermediates.

DFT calculations to map transition states and predict dominant pathways .

Advanced: How to address inconsistencies in reaction yields reported across studies?

Yield variability often stems from differences in:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance reaction rates but require precise stoichiometry .

Case study : Hydrazonoyl halide reactions with aryl isocyanates in DMF yield 70–85% products under KOH catalysis, but yields drop to 50–60% without base due to incomplete deprotonation .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

The isocyanate group undergoes hydrolysis to form carbamic acid, which decomposes to CO₂ and amine.

- Acidic conditions : Protonation of NCO accelerates hydrolysis (half-life <1 hr at pH 2).

- Basic conditions : Hydroxide ions attack the electrophilic carbon (half-life ~24 hr at pH 10) .

Stabilization strategy : Use buffered solutions (pH 6–8) for reactions requiring prolonged stability.

Advanced: How does the compound’s stability impact long-term storage and experimental reproducibility?

Decomposition pathways include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.